(2,3-dimethyl-1H-indol-5-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone
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Overview
Description
(2,3-dimethyl-1H-indol-5-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone is a complex organic compound that features an indole core substituted with dimethyl groups and a piperazine ring attached to a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dimethyl-1H-indol-5-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common route starts with the preparation of the indole core, followed by the introduction of the dimethyl groups at the 2 and 3 positions. The piperazine ring is then synthesized separately and attached to the indole core through a methanone linkage. The final step involves the introduction of the fluorophenyl group to the piperazine ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2,3-dimethyl-1H-indol-5-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(2,3-dimethyl-1H-indol-5-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand for studying receptor interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (2,3-dimethyl-1H-indol-5-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.
Memantine: A compound used in the treatment of neurological disorders.
Uniqueness
(2,3-dimethyl-1H-indol-5-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone is unique due to its specific structural features, such as the combination of an indole core with a fluorophenyl-substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H22FN3O |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(2,3-dimethyl-1H-indol-5-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H22FN3O/c1-14-15(2)23-20-8-3-16(13-19(14)20)21(26)25-11-9-24(10-12-25)18-6-4-17(22)5-7-18/h3-8,13,23H,9-12H2,1-2H3 |
InChI Key |
MJIALATYOXPPKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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